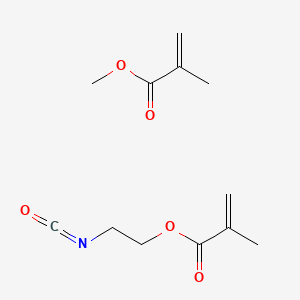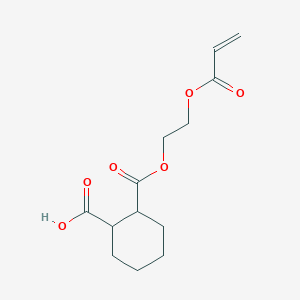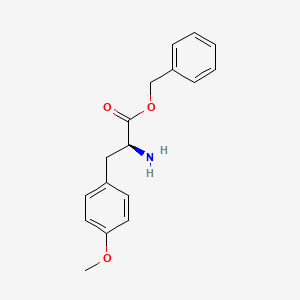
O-Methyl-L-tyrosine phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyl-L-tyrosine phenylmethyl ester, also known as methyl (2S)-2-amino-3-[4-(benzyloxy)phenyl]propanoate, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of a methyl ester group and a phenylmethyl (benzyl) group attached to the tyrosine molecule. It has the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl-L-tyrosine phenylmethyl ester typically involves the esterification of L-tyrosine with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
L-Tyrosine+MethanolAcid CatalystO-Methyl-L-tyrosine phenylmethyl ester
The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
O-Methyl-L-tyrosine phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The phenylmethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-Methyl-L-tyrosine phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of O-Methyl-L-tyrosine phenylmethyl ester involves its interaction with enzymes and proteins. The compound can act as a substrate for enzymes that modify amino acids, leading to changes in protein structure and function. The phenylmethyl group can enhance the compound’s binding affinity to specific molecular targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- O-Benzyl-L-tyrosine methyl ester
- O-Methyl-L-phenylalanine
- L-Tyrosine methyl ester
Uniqueness
O-Methyl-L-tyrosine phenylmethyl ester is unique due to the presence of both a methyl ester and a phenylmethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with enzymes and proteins, making it valuable in research and industrial applications .
Propiedades
Número CAS |
55456-41-2 |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
benzyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C17H19NO3/c1-20-15-9-7-13(8-10-15)11-16(18)17(19)21-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3/t16-/m0/s1 |
Clave InChI |
JYRNVSKKZGIZOA-INIZCTEOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N |
SMILES canónico |
COC1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


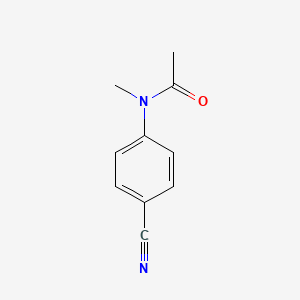
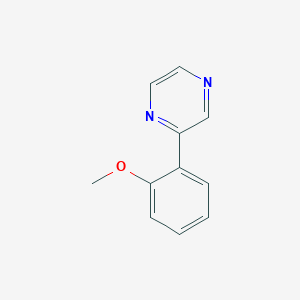
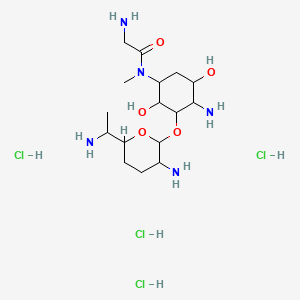
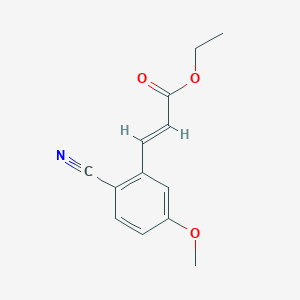
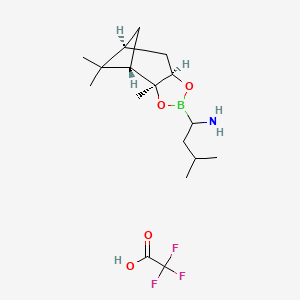
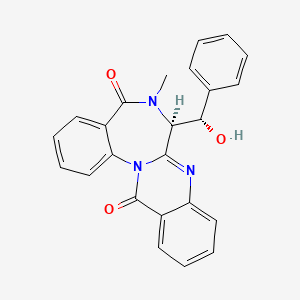
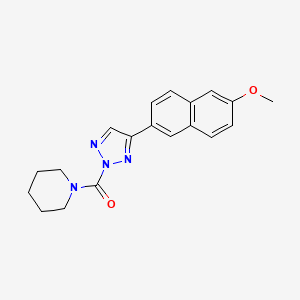
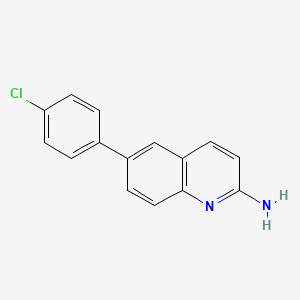
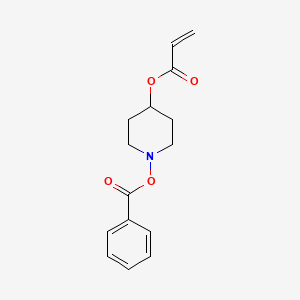
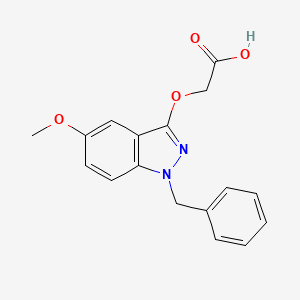
![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
![Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B14129194.png)
